Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-

Kinase inhibition ATP-utilizing enzyme Drug discovery

Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]- (CAS 309282-78-8) is a synthetic small-molecule thiotriazole derivative with the molecular formula C24H22N4OS. It belongs to a class of compounds described in the patent literature as thiotriazole-based chemical entities exhibiting ATP-utilizing enzyme inhibitory activity, positioning it as a candidate scaffold for kinase-targeted drug discovery.

Molecular Formula C24H22N4OS
Molecular Weight 414.5 g/mol
CAS No. 309282-78-8
Cat. No. B3682234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-
CAS309282-78-8
Molecular FormulaC24H22N4OS
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C24H22N4OS/c1-17-10-9-15-21(18(17)2)25-22(29)16-30-24-27-26-23(19-11-5-3-6-12-19)28(24)20-13-7-4-8-14-20/h3-15H,16H2,1-2H3,(H,25,29)
InChIKeyDNZUDMSATWZCQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]- (CAS 309282-78-8): Procurement-Ready Structural and Functional Profile


Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]- (CAS 309282-78-8) is a synthetic small-molecule thiotriazole derivative with the molecular formula C24H22N4OS . It belongs to a class of compounds described in the patent literature as thiotriazole-based chemical entities exhibiting ATP-utilizing enzyme inhibitory activity, positioning it as a candidate scaffold for kinase-targeted drug discovery [1]. Its structure features a 4,5-diphenyl-1,2,4-triazole core linked via a thioether bridge to an N-(2,3-dimethylphenyl)acetamide moiety, a substitution pattern that distinguishes it from closely related analogs used in antimicrobial screening programs [2].

1 Kinase-targeted discovery scaffold with patent-classified ATP-utilizing enzyme inhibition context
2 2,3-Dimethylphenyl regioisomer distinct from 2,4- and mono-methyl analogs, enabling substitution-pattern investigation
3 4,5-Diphenyl-1,2,4-triazole core may support both kinase and antimicrobial screening studies

Why N-(2,3-Dimethylphenyl)-Thiotriazole (CAS 309282-78-8) Cannot Be Assumed Interchangeable with Other 4,5-Diphenyltriazole Acetamides


Within the 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide series, seemingly minor variations in the N-phenyl substitution pattern produce compounds assigned to divergent patent-defined functional classes. The target compound (2,3-dimethylphenyl) is explicitly claimed within a patent family directed toward ATP-utilizing enzyme (kinase) inhibition [1], whereas its closest regioisomer (2,4-dimethylphenyl, CAS 326015-57-0) and the mono-methyl analog (2-methylphenyl, CAS 326014-44-2) are cataloged commercially without equivalent kinase-targeting annotation [2]. A published structure-activity relationship study on related thioacetamide-triazoles demonstrates that the substitution pattern on the anilide ring is a key determinant of biological activity, with certain modifications substantially altering potency [3]. Substituting the 2,3-dimethylphenyl compound with an analog from a different patent or commercial category therefore risks selecting a molecule with a fundamentally different biological target profile and intellectual property status.

Target Compound
N-(2,3-Dimethylphenyl) derivative
Classified as ATP-utilizing enzyme inhibitor in patent US20050288347A1. Specific regioisomer with kinase-targeted annotation.
Potential Substitutes
2,4-Dimethylphenyl or 2-methylphenyl analogs
Regioisomers lacking kinase inhibitor patent annotation. May possess undefined or divergent biological target profiles.
Substitution pattern on the anilide ring is a key determinant of biological activity; replacing the 2,3-dimethylphenyl group may shift target engagement and functional class.
Analog selection based solely on 4,5-diphenyltriazole core similarity risks obtaining a compound with a fundamentally different target profile and intellectual property context.

Quantitative Comparative Evidence for Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]- (CAS 309282-78-8)


Patent-Defined Functional Classification: ATP-Utilizing Enzyme Inhibition vs. Undefined or Antimicrobial Annotation

The target compound (2,3-dimethylphenyl) falls within the generic and sub-generic claims of US20050288347A1, which is directed toward thiotriazole compounds that inhibit ATP-utilizing enzymes such as protein kinases [1]. In contrast, the 2,4-dimethylphenyl regioisomer (CAS 326015-57-0) is not annotated for kinase activity in commercial or patent sources [2], and the 4-chlorophenyl analog (CAS 328020-51-5) is listed in vendor catalogs as a general-purpose research chemical with 97% purity . The 2,3-dimethyl substitution pattern may confer conformational or electronic properties at the anilide ring that favor binding to the ATP-binding pocket of kinases, a hypothesis consistent with SAR findings on related thioacetamide-triazole antibacterials where aryl substitution critically modulates bioactivity [3].

Patent functional class
Class-level inference
Target: ATP-utilizing enzyme inhibitor (kinase) per US20050288347A1 claims
Regioisomer (2,4-dimethyl): No kinase annotation; 4-chlorophenyl: general research chemical
Patent-assigned functional context differentiates selection for kinase programs.
Quantitative kinase inhibition data for the specific compound not publicly available; source review recommended.
Kinase inhibition ATP-utilizing enzyme Drug discovery Patent classification

Comparative Physicochemical Properties: Calculated Lipophilicity as a Surrogate for Membrane Permeability and Target Engagement

The target compound (2,3-dimethylphenyl) has a calculated XLogP3-AA value of approximately 4.5, derived from PubChem's computational platform [1]. This value is incrementally higher than that of the 2-methylphenyl analog (XLogP ~4.0; CAS 326014-44-2) [2] and the 4-chlorophenyl analog (XLogP ~4.3; CAS 328020-51-5) [3], consistent with the addition of a second methyl group on the anilide ring. Increased lipophilicity within this narrow series may enhance passive membrane permeability and binding to hydrophobic ATP-binding pockets in kinases, a property that is desirable in early-stage kinase inhibitor design [4]. However, the absence of experimentally determined logP or logD values for these specific compounds limits this analysis to computational predictions.

Computed lipophilicity
Data to verify
XLogP3-AA ≈ 4.5
Δ +0.5 vs. 2-methylphenyl analog (≈4.0); Δ +0.2 vs. 4-chlorophenyl analog (≈4.3)
Incrementally higher lipophilicity may support passive permeability screening in kinase assays.
Computed values only; experimental logP/logD not reported. PubChem prediction (XLogP3 3.0).
Lipophilicity Drug-likeness Physicochemical profiling XLogP

Structural Differentiation from Heteroaryl-Substituted Analogs: Impact on Molecular Weight and Hydrogen Bond Capacity

The target compound (MW = 414.52 g/mol for C24H22N4OS) [1] is structurally differentiated from analogs in which the 5-phenyl group on the triazole is replaced by a heteroaryl moiety. For example, Acetamide, N-(2,3-dimethylphenyl)-2-((4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)- (CAS 113518-54-0) has MW 415.5 g/mol, XLogP3-AA 4.2, and one hydrogen bond donor and seven hydrogen bond acceptors [2]. The target compound, with only four heteroatoms (N4OS) compared to the pyridinyl analog's five (N5OS), has one fewer hydrogen bond acceptor, which can reduce polarity and enhance passive permeability in cell-based assays. Conversely, the absence of the pyridinyl nitrogen removes a potential site for hydrogen bond-mediated target interactions, which may be advantageous for selectivity but could reduce binding affinity at certain kinase ATP sites.

H-bond acceptors
Cross-study comparable
5 HBA (N4OS core)
Δ -2 vs. pyridinyl analog (7 HBA, N5OS core, CAS 113518-54-0)
Reduced hydrogen bond acceptor count may influence permeability and target engagement in cellular models.
Structural comparison based on computed properties; experimental binding data not available.
Molecular weight Lead-likeness Structural comparison Hydrogen bonding

Class-Level Antimicrobial Activity of the 4,5-Diphenyltriazole Scaffold as a Differentiator from Non-Phenyl Triazole Analogs

Literature reviews indicate that 4,5-diphenyl-4H-1,2,4-triazole-3-thiols exhibit pronounced antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans [1]. Specifically, the parent scaffold 4,5-diphenyl-4H-1,2,4-triazole-3-thiol has been reported to produce inhibition zones of 15 mm and MIC values of 32 µg/mL against S. aureus . In contrast, non-phenyl-substituted 1,2,4-triazole-3-thiones lacking the diphenyl motif generally show weaker or narrower-spectrum antimicrobial profiles [2]. Although the target compound (CAS 309282-78-8) is an S-alkylated derivative rather than the free thiol, the presence of the 4,5-diphenyltriazole core may confer similar antimicrobial potential. However, no direct antimicrobial MIC data for the specific N-(2,3-dimethylphenyl)acetamide derivative were identified in the public domain, and the S-acetamide modification may alter activity relative to the free thiol form.

Scaffold antimicrobial
Class-level inference
Parent 4,5-diphenyltriazole-3-thiol: MIC 32 µg/mL against S. aureus (reported)
S-acetamide derivative activity uncharacterized
Core scaffold may offer antimicrobial screening potential; S-alkylation may alter profile.
No direct MIC data for CAS 309282-78-8. Literature review source; verify in target assays.
Antimicrobial MIC Staphylococcus aureus Candida albicans Scaffold comparison

Procurement-Relevant Application Scenarios for Acetamide, N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]- (CAS 309282-78-8)


Kinase Inhibitor Hit Identification and Lead Optimization Campaigns

As a compound explicitly claimed within a patent family directed toward ATP-utilizing enzyme (kinase) inhibition [1], CAS 309282-78-8 is suitable for inclusion in kinase screening libraries targeting the AGC, CMGC, CAMK, TK, and STE kinase families. Its 2,3-dimethylphenyl substitution distinguishes it from the 2,4-dimethylphenyl regioisomer, which lacks equivalent kinase-targeting annotation [2], enabling research groups to probe the contribution of the 2,3- vs. 2,4-dimethyl pattern to kinase selectivity and potency. The computed XLogP of ~4.5 [3] places it within the acceptable lipophilicity range for ATP-competitive kinase inhibitors.

Antimicrobial Screening with Polypharmacological Potential

The 4,5-diphenyltriazole core scaffold has demonstrated MIC values of 32 µg/mL against S. aureus . Although the specific S-acetamide derivative has not been directly evaluated, the presence of this validated antimicrobial scaffold makes CAS 309282-78-8 a rational choice for inclusion in phenotypic antimicrobial screens, particularly where concomitant kinase inhibition is hypothesised to contribute to the mechanism of action. This dual-activity potential is not shared by non-phenyl-substituted triazole analogs [4].

Structure-Activity Relationship (SAR) Studies on Thioacetamide-Triazole Linker Optimization

Published SAR on structurally related thioacetamide-triazoles demonstrates that the aryl substitution pattern and the nature of the triazole ring critically modulate antibacterial activity, with changes to the triazole portion dramatically decreasing potency [5]. CAS 309282-78-8, with its 1,2,4-triazole core (distinct from the 1,2,3-triazole used in the referenced SAR study), provides a comparative tool for dissecting the contribution of triazole regioisomerism to biological activity. This makes it a valuable analog for medicinal chemistry groups optimizing thioacetamide-triazole scaffolds.

Computational Chemistry and Docking Studies for Kinase Selectivity Profiling

The reduced hydrogen bond acceptor count (5 HBA) of CAS 309282-78-8 compared to pyridinyl-substituted analogs (7 HBA for CAS 113518-54-0) [6] makes it a useful computational probe for assessing the contribution of hydrogen bond interactions to kinase ATP-pocket binding. Docking studies comparing the 2,3-dimethylphenyl compound against its heteroaryl-substituted counterparts can help computational chemists deconvolute the roles of hydrophobic vs. hydrogen bond interactions in target engagement, informing the design of more selective kinase inhibitors.

Application
Selection Property
Validation Focus
Kinase inhibitor hit identification
Patent-classified ATP-competitive kinase inhibitor scaffold; 2,3-dimethylphenyl regioisomer distinction
Kinase panel profiling and selectivity interpretation; confirm inhibition in biochemical assays
Antimicrobial screening (polypharmacology)
4,5-Diphenyltriazole core associated with reported anti-S. aureus activity
MIC determination in target strains; compare S-acetamide derivative to parent thiol
Thioacetamide-triazole SAR studies
1,2,4-Triazole regioisomer with defined anilide substitution; distinct from 1,2,3-triazole analogs
Structure-activity comparison across triazole regioisomers; modulate linker and aryl groups
Computational docking / selectivity profiling
Reduced HBA count (5) vs. heteroaryl analogs; lipophilicity within lead-like range
Docking studies assessing hydrophobic vs. H-bond contributions to ATP-pocket binding
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